molecular formula C12H16N2O B1315049 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile CAS No. 68220-83-7

2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile

Cat. No.: B1315049
CAS No.: 68220-83-7
M. Wt: 204.27 g/mol
InChI Key: XUVWKFPOLSTBFK-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a methoxyphenyl group attached to a methylpropanenitrile backbone. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H312, and H332 .

Future Directions

The compound “2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile” is a versatile material used in scientific research. Its unique properties make it valuable for various applications, including pharmaceutical synthesis and organic chemistry studies. Secondary amines like this one form the constituents of many pharmaceuticals and agrochemicals , indicating potential future directions for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 4-methoxybenzylamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation techniques.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halides, thiols; presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or thiolated derivatives.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor signaling pathways, or interfere with cellular processes.

Comparison with Similar Compounds

    2-{[(4-Methoxyphenyl)amino]-2-methylpropanenitrile: Similar structure but lacks the benzyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylamino group instead of the nitrile group.

Uniqueness: 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and nitrile groups provide versatile sites for chemical modifications, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,9-13)14-8-10-4-6-11(15-3)7-5-10/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVWKFPOLSTBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497753
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68220-83-7
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanenitrile
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